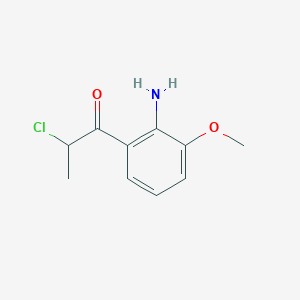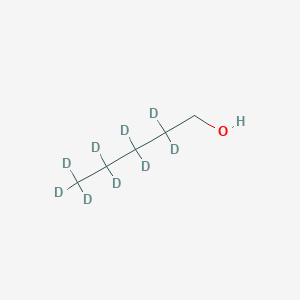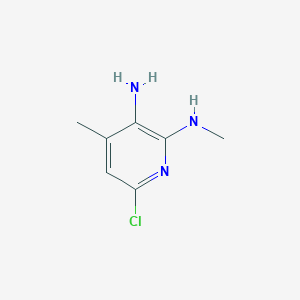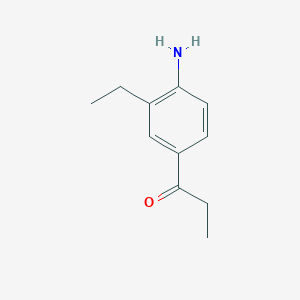
1-(2-Amino-3-methoxyphenyl)-2-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-3-methoxyphenyl)-2-chloropropan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of an amino group, a methoxy group, and a chloropropanone moiety
Vorbereitungsmethoden
The synthesis of 1-(2-Amino-3-methoxyphenyl)-2-chloropropan-1-one involves several steps. One common method includes the reaction of 2-amino-3-methoxybenzaldehyde with chloroacetone under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The mixture is heated under reflux to facilitate the reaction, leading to the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-(2-Amino-3-methoxyphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction often requires a base like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-3-methoxyphenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-3-methoxyphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s effects on signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, have been studied extensively. By inhibiting key enzymes in these pathways, the compound can modulate various cellular processes, including proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
1-(2-Amino-3-methoxyphenyl)-2-chloropropan-1-one can be compared with similar compounds, such as:
2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one: Known for its role as a MAPK pathway inhibitor, this compound shares structural similarities but differs in its specific applications and reactivity.
2-Methoxyphenyl isocyanate: This compound is used for amine protection and deprotection sequences, highlighting its chemoselectivity and stability under various conditions.
Eigenschaften
Molekularformel |
C10H12ClNO2 |
|---|---|
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
1-(2-amino-3-methoxyphenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C10H12ClNO2/c1-6(11)10(13)7-4-3-5-8(14-2)9(7)12/h3-6H,12H2,1-2H3 |
InChI-Schlüssel |
LCMNWFKHHVDUCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=C(C(=CC=C1)OC)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















